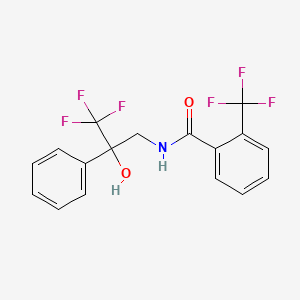

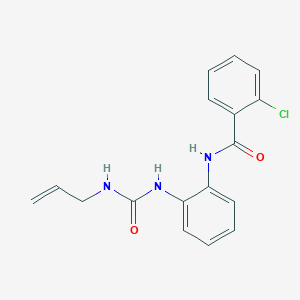

N-(2-(3-allylureido)phenyl)-2-chlorobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of such a compound would likely involve complex organic reactions. While there isn’t any direct information available on the synthesis of “N-(2-(3-allylureido)phenyl)-2-chlorobenzamide”, allyl groups are often generated by oxidative addition of allylic halides to low-valent metal complexes . Also, the allyl–allyl cross-coupling reaction is a significant synthetic route for the direct construction of 1,5-dienes .Molecular Structure Analysis

The molecular structure of “N-(2-(3-allylureido)phenyl)-2-chlorobenzamide” would be complex due to the presence of multiple functional groups. The allyl group in the molecule is usually viewed as an allyl anion CH2=CH−CH2−, which is usually described as two equivalent resonance structures .Chemical Reactions Analysis

The compound would likely participate in various chemical reactions due to the presence of the allyl group and the ureido group. Allyl derivatives have shown increased potency in both killing and inhibiting planktonic cells .Scientific Research Applications

Environmental Impact and Degradation

Environmental Degradation and Safety : The compound 2-Chlorobenzamide, a key degradation product of certain insecticides, has been studied for its environmental impact. It's identified as a potential carcinogen, and its concentration resulting from the breakdown of certain insecticides affects environmental safety (Lu, Zhou, & Liu, 2004).

Hydrolysis and Stability : Investigations into the hydrolysis of 2-chlorobenzamide, a closely related compound, have been conducted to understand its environmental stability. It's found to be relatively stable under various pH conditions, with its rate of hydrolysis affected by temperature (Qingxiang, Wenying, Guoguang, & Xiuling, 2000).

Chemical Synthesis and Applications

Synthesis and Pharmacodynamics : Synthesis techniques for compounds like N-(4-sulfaphenyl)-2-hydroxyl-5-chlorobenzamide have been explored. Such studies often include pharmacodynamic assessments (Zhang, 2005).

Chemical Reactions and Mechanisms : Research into various reactions involving N-chlorobenzamides, such as the Hofmann Rearrangement, has been conducted to understand their chemical behavior and mechanisms (Imamoto, Kim, Tsuno, & Yukawa, 1971).

Biological and Pharmacological Effects

Biological Activity : Studies on related compounds, like allylic amine derivatives and their formation processes, offer insights into biological applications and potential pharmacological effects (Nishibayashi, Srivastava, Ohe, & Uemura, 1995).

Pharmacological Properties : Synthesis and evaluation of various benzamide derivatives, including their antimicrobial properties, are key areas of research. These studies can lead to the development of new therapeutic agents (Desai, Bhavsar, & Baldaniya, 2009).

Advanced Applications and Novel Syntheses

Advanced Synthesis Techniques : Innovative syntheses, like the Co(III)-catalyzed [4 + 2] annulation of N-chlorobenzamides with maleimides, illustrate the compound's versatility in organic chemistry (Muniraj & Prabhu, 2019).

Radiopharmaceutical Development : The development of positron emission tomography (PET) radioligands using derivatives of N-(3-chlorophenyl)-2-picolinamide, a compound structurally related to N-(2-(3-allylureido)phenyl)-2-chlorobenzamide, demonstrates its potential in radiopharmaceutical applications (Kil et al., 2014).

Future Directions

The future directions in the study of “N-(2-(3-allylureido)phenyl)-2-chlorobenzamide” could involve further exploration of its synthesis, properties, and potential applications. The development of increasingly general and modular multicomponent reactions for allylic amine synthesis has been highlighted as a future direction in related research .

properties

IUPAC Name |

2-chloro-N-[2-(prop-2-enylcarbamoylamino)phenyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClN3O2/c1-2-11-19-17(23)21-15-10-6-5-9-14(15)20-16(22)12-7-3-4-8-13(12)18/h2-10H,1,11H2,(H,20,22)(H2,19,21,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLHAMWQBULEKAK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=O)NC1=CC=CC=C1NC(=O)C2=CC=CC=C2Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(3-allylureido)phenyl)-2-chlorobenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[2-(Trifluoromethyl)phenyl]methyl}oxirane](/img/structure/B2354623.png)

![5-[3-(4-ethylpiperazin-1-yl)-3-oxopropyl]-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2354624.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(p-tolyloxy)acetamide](/img/structure/B2354625.png)

![2-[[5-(4-Tert-butylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-pyrrolidin-1-ylethanone](/img/structure/B2354629.png)

![3-chloro-4-fluoro-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzenesulfonamide](/img/structure/B2354632.png)

![N-(3,4-dichlorophenyl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2354633.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2354635.png)